2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic Acid
Description
Properties
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O7/c1-18-9-5-7(4-8(12(14)15)13(16)17)6-10(19-2)11(9)20-3/h4-6H,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIHEZMCYDPQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, such as pyridine or piperidine, under reflux conditions. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Decarboxylation Reactions
Thermal or acidic conditions induce decarboxylation , eliminating one or both carboxylic acid groups.
| Conditions | Products | Mechanism |
|---|---|---|
| 150–180°C, inert atmosphere | 3-(3,4,5-Trimethoxyphenyl)propanoic acid | Radical-mediated cleavage |
| H₂SO₄ (cat.), Δ | 3,4,5-Trimethoxycinnamic acid | Acid-catalyzed dehydration |
Decarboxylation reduces molecular weight by 44 g/mol (per CO₂ lost) and increases lipophilicity, as observed in hydrogenation studies of related cinnamic acid derivatives .
Esterification
The carboxylic acid groups react with alcohols to form diesters , enhancing solubility in organic solvents.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Thionyl chloride | Reflux, 2 h | Di-tert-butyl ester | Intermediate for Curtius rearrangement |
| Methanol/H₂SO₄ | 12 h, 25°C | Dimethyl ester | Prodrug synthesis |
Ester derivatives exhibit improved stability against hydrolysis compared to the parent acid .
Cyclopropanation
The α,β-unsaturated system undergoes cyclopropanation with dimethylsulfoxonium methylide, forming a strained cyclopropane ring.
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Dimethylsulfoxonium methylide | DMSO, 24 h, 25°C | trans-2-(3,4,5-Trimethoxyphenyl)cyclopropane-1-carboxylic acid | Trans-dominant |
NMR analysis (δ 1.2–1.5 ppm for cyclopropane protons) confirms trans-configuration due to anisotropic shielding by the aryl group .
Photochemical Isomerization
UV irradiation induces cis-trans isomerization of the α,β-unsaturated system.
| Condition | Isomer Ratio (cis:trans) | Biological Impact |
|---|---|---|
| 254 nm, 6 h | 65:35 | Altered binding to kinase active sites |
| 365 nm, 12 h | 58:42 | Reduced anti-inflammatory activity |
The cis isomer shows distinct hydrogen-bonding patterns in molecular docking studies .
Nucleophilic Additions
The enone system undergoes Michael addition with nucleophiles like amines or thiols.
| Nucleophile | Conditions | Product | Reactivity |
|---|---|---|---|
| Benzylamine | EtOH, 25°C, 4 h | β-Amino acid derivative | Quantitative yield |
| Thioglycolic acid | DMF, 60°C, 8 h | Thioether-linked adduct | 78% yield |
Adducts demonstrate modified electronic profiles (IR: 1660 cm⁻¹ shift for C=O) .
Complexation with Metal Ions
The dicarboxylate moiety chelates divalent metal ions , forming stable complexes.
| Metal Ion | Stoichiometry | Application |
|---|---|---|
| Cu²⁺ | 1:1 | Antimicrobial agents |
| Fe³⁺ | 2:1 | Catalytic oxidation reactions |
Complexes exhibit enhanced solubility in aqueous buffers and redox activity .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid exhibit significant antitumor properties. For instance, studies have shown that certain esterified forms of this compound can inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications on the aromatic ring enhance the compound's effectiveness against cancer cells, such as MDA-MB231 (human breast cancer) and PC-3 (prostate cancer) lines .
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ester S1 | MDA-MB231 | 46.7 | c-MET inhibition |
| Ester S5 | PC-3 | 17.22 | Unknown |
Antiviral Properties
The compound has also been evaluated for antiviral activity. Certain derivatives have shown effectiveness against viral infections by modulating key pathways involved in viral replication. For instance, some studies suggest that the modification of this compound can enhance its ability to inhibit HIV replication .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been documented in multiple studies. These compounds have demonstrated activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory properties of this compound and its derivatives. Research indicates that specific modifications can lead to enhanced anti-inflammatory activity, which is crucial for treating chronic inflammatory diseases .
Photopolymerization
In material science, derivatives of this compound are being explored as components in photopolymerizable systems. These materials are used in the development of high-performance coatings and resins due to their favorable thermal and mechanical properties .
Case Study: Antitumor Efficacy
A detailed study on a series of synthesized derivatives showed promising results in their antitumor efficacy against several cancer cell lines. The study employed various assays to determine cytotoxicity and mechanism of action, highlighting the potential for these compounds in cancer therapy.
Case Study: Antiviral Activity Against HIV
Another significant case study focused on the antiviral activity of modified derivatives against HIV-1. The research demonstrated that specific structural modifications improved bioactivity and reduced viral load in treated cells.
Mechanism of Action
The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
This may improve solubility and binding affinity in biological systems . Indanone derivatives (e.g., compound 8 from ) exhibit rigid planar structures, favoring interactions with hydrophobic enzyme pockets, whereas the methylidene-propanedioic acid structure provides conformational flexibility .
Methoxy Group Positioning :
Key Observations :
Synthetic Accessibility: The target compound is synthesized via a straightforward Knoevenagel condensation, making it more accessible than indanone derivatives requiring multi-step protocols . Trimethoxycinnamic acid derivatives are often synthesized via Perkin or Wittig reactions, with modifications to enhance yield and purity .
Biological Efficacy: Indanone derivatives exhibit superior anticancer potency (sub-micromolar IC₅₀ values) due to their rigid structures and dual binding modes (tubulin polymerization inhibition and DNA intercalation) .
Solubility and Stability
Table 3: Physicochemical Properties
| Compound Name | Solubility (Predicted) | Stability Notes |
|---|---|---|
| This compound | Low in water, soluble in DMSO | Sensitive to prolonged light exposure |
| Trimethoxycinnamic acid | Moderate in ethanol | Stable at room temperature |
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | High in methanol | Hygroscopic; requires anhydrous storage |
Key Observations :
- The propanedioic acid derivative’s low water solubility may limit its bioavailability, necessitating formulation adjustments (e.g., salt formation or nanoencapsulation) for therapeutic use .
Biological Activity
2-[(3,4,5-trimethoxyphenyl)methylidene]propanedioic acid is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a 3,4,5-trimethoxyphenyl group linked to a propanedioic acid moiety. The presence of multiple methoxy groups enhances its lipophilicity and may contribute to its biological interactions. The chemical structure can be represented as follows:
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways.
- Cell Cycle Modulation : Research indicates that it may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
1. Anticancer Properties
- Efficacy : In vitro studies have shown significant antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range.
- Mechanism : The compound induces apoptosis and inhibits cell cycle progression.
2. Anti-inflammatory Effects
- The compound exhibits moderate anti-inflammatory properties by inhibiting NF-kB signaling pathways.
3. Neuroprotective Activity
- Preliminary studies suggest potential neuroprotective effects against oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | IC50 Values (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Significant | ~15 | Induction of apoptosis |
| Anti-inflammatory | Moderate | Not specified | Inhibition of NF-kB signaling |
| Neuroprotective | Promising | Not specified | Protection against oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
Study on Anticancer Activity
A study demonstrated that the compound effectively inhibited the growth of breast cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways.
Anti-inflammatory Assessment
Another study assessed the anti-inflammatory properties by measuring cytokine levels in cell cultures treated with the compound. Results indicated a significant reduction in pro-inflammatory cytokines.
Q & A
Q. Basic
- NMR Spectroscopy : Confirm the α,β-unsaturated ketone structure (δ 7.5–8.0 ppm for vinyl protons, δ 165–170 ppm for carbonyl carbons) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>98%) .
- Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 307) validates molecular weight .
How can researchers optimize solubility for pharmacological assays?
Q. Advanced
- pH adjustment : Deprotonate the carboxylic acid group at pH >7.4 (e.g., PBS buffer) to enhance aqueous solubility .
- Co-solvents : Use PEG-400 or cyclodextrins (10–20% v/v) without disrupting bioactivity .
- Nanoformulation : Encapsulate in liposomes (size <200 nm) to improve bioavailability .
What experimental designs address contradictions in reported biological activities?
Q. Advanced
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa or MCF-7) and solvent controls (DMSO ≤0.1%) .
- Orthogonal validation : Combine SPR (binding affinity) with enzymatic assays (e.g., COX-2 inhibition) to confirm activity .
- Batch analysis : Compare multiple synthetic batches via LC-MS to rule out impurity effects (e.g., residual aldehydes) .
How to design SAR studies for derivatives targeting improved bioactivity?
Q. Advanced
- Core modifications : Replace the propanedioic acid moiety with malononitrile to enhance electron-withdrawing effects .
- Substituent variation : Introduce halogens (Cl, Br) at the phenyl ring’s para position to assess cytotoxicity trends .
- Computational modeling : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin) .
What methodologies assess stability under physiological conditions?
Q. Advanced
- Accelerated stability testing : Incubate at 37°C in buffers (pH 2.0, 7.4, 8.5) and monitor degradation via HPLC-UV over 4 weeks .
- Light sensitivity : Expose to UV (254 nm) for 24h; track E-to-Z isomerization via NMR .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>180°C) to guide storage .
How to validate the compound’s role in enzyme inhibition mechanisms?
Q. Advanced
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-labeled peptides) for proteases .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .
- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds (e.g., with kinase active sites) .
What statistical approaches ensure robust data interpretation?
Q. Advanced
- Multivariate analysis : Apply PCA to differentiate biological replicates from technical noise .
- Dose-response modeling : Use nonlinear regression (Hill equation) to calculate EC₅₀ values with 95% confidence intervals .
- Power analysis : Determine sample sizes (n ≥ 3) to achieve statistical significance (α = 0.05) in triplicate assays .
How to mitigate interference from the compound’s autofluorescence in cellular imaging?
Q. Advanced
- Spectral unmixing : Use confocal microscopy with narrow emission filters (e.g., 488 nm ex/520–550 nm em) .
- Quenching agents : Add 1 mM ascorbic acid to reduce ROS-induced fluorescence artifacts .
- Control experiments : Compare with untreated cells to baseline-correct fluorescence signals .
What protocols ensure safe handling and waste disposal?
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
- Waste treatment : Neutralize acidic waste with 10% NaHCO₃ before disposal .
- Spill management : Absorb with vermiculite and dispose as hazardous chemical waste .
Key Physical-Chemical Properties (Summarized from Evidence)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 308.28 g/mol | |
| LogP | 1.85 (predicts moderate lipo) | |
| Topological PSA | 93.7 Ų | |
| Melting Point | 185–189°C | |
| Stability | Photosensitive; store at 4°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
